molecular formula C14H17NO3 B1586952 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-51-1

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1586952
CAS RN: 63674-51-1
M. Wt: 247.29 g/mol
InChI Key: DIVQVOIDVFIFAP-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid (IPPCA) is a compound of interest in scientific research due to its multiple applications and potential for further development. IPPCA is a carboxylic acid that is derived from the amino acid tryptophan. It is a white, crystalline solid at room temperature and is soluble in water, ethanol, and other organic solvents. IPPCA has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

Antiallergic Activity

Studies on related compounds, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids, have demonstrated significant antiallergic activity. These compounds were found to be potent in the inhibition of allergic reactions, with some derivatives exhibiting remarkable activity when administered orally. Research indicates that substituents at specific positions on the compound can substantially influence antiallergic activity, highlighting the importance of structural modification in enhancing therapeutic efficacy (Nohara et al., 1985).

Supramolecular Assemblies

Research into the crystal engineering of supramolecular assemblies involving carboxylic acids has shown the potential for creating complex structures with varied applications, including molecular recognition, catalysis, and materials science. The study of 1,2,4,5-benzenetetracarboxylic acid and its interaction with aza donor molecules demonstrates the versatility of carboxylic acids in forming diverse supramolecular architectures (Arora & Pedireddi, 2003).

Gas Adsorption and Separation

The construction of charged metal-organic frameworks (MOFs) using carboxylic acids as linkers has been explored for applications in gas adsorption and separation. These frameworks exhibit selective gas adsorption properties, which can be tailored by modifying the pore environment and electronic structure of the MOF. Such materials are of interest for their potential in carbon dioxide capture, purification of gases, and as sensors (Sen et al., 2014).

properties

IUPAC Name

5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)10-3-5-12(6-4-10)15-8-11(14(17)18)7-13(15)16/h3-6,9,11H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVQVOIDVFIFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389946
Record name 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

63674-51-1
Record name 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-isopropylaniline (0.76 g, 0.565 mmol) and itaconic acid (0.70 g, 0.538 mmol) was heated at 120-130° C. in a sealed tube for 2.5 hrs. The mixture was cooled and dissolved in 10% NaOH solution (15 ml) and stirred for 20 min. The aqueous layer was washed with ethyl acetate and acidified with dil. HCl. The precipitate was filtered to obtain 1-(4-isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (1.0 g, 75%).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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